6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
6-(1,2-thiazol-4-yl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-12(16)11-4-8-2-1-7(3-10(8)14-11)9-5-13-17-6-9/h1-6,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCLCBFMKGISAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CSN=C3)NC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. It is believed to modulate various signaling pathways by binding to enzymes or receptors, thereby influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-(2-Methylsulfamoyl-ethyl)-1H-indole-2-carboxylic Acid
- Structure : The indole ring is substituted at position 5 with a methylsulfamoyl-ethyl group and at position 2 with a carboxylic acid .
- Synthesis : Prepared via ethyl bromoacetate esterification followed by alkaline hydrolysis .
- Relevance : This compound is an intermediate in Naratriptan synthesis, a serotonin 5-HT1B/1D receptor agonist used for migraines. The methylsulfamoyl-ethyl group may enhance solubility and receptor affinity compared to thiazole-containing analogs.
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives
- Structure: Substitution at position 3 with a conjugated thiazole ring containing amino and oxo groups .
- Synthesis: Achieved via condensation of 3-formyl-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one under acidic reflux .
- Position 3 substitution may reduce steric hindrance compared to position 6 substitution in the target compound.
Heterocyclic Diversity and Pharmacological Implications
- Thiazole vs. Thiadiazole : The compound in incorporates a 1,3,4-thiadiazole ring, which is more electron-deficient than 1,2-thiazole, influencing metabolic stability and binding kinetics .
- Biological Activity : Thiazole-containing indoles (e.g., derivatives) often exhibit antimicrobial or antitumor activity due to thiazole’s ability to participate in hydrogen bonding and π-π stacking. In contrast, methylsulfamoyl-ethyl derivatives () target neurological pathways .
Data Tables
Table 1: Structural Comparison of Indole-2-carboxylic Acid Derivatives
| Compound | Substituent Position | Substituent Group | Key Functional Features |
|---|---|---|---|
| 6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid | 6 | 1,2-Thiazole | Electron-rich heterocycle, planar structure |
| 5-(2-Methylsulfamoyl-ethyl)-1H-indole-2-carboxylic acid | 5 | Methylsulfamoyl-ethyl | Polar sulfonamide, enhances solubility |
| 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid | 3 | Conjugated thiazole with amino/oxo | Redox-active, conjugated system |
Biological Activity
The compound 6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid is a novel bioactive molecule that has gained attention in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of its biological activity.
6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid features a thiazole ring fused with an indole structure, which is known for enhancing pharmacological properties. The positioning of the thiazole moiety plays a crucial role in its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, modulating several signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory and cancer pathways.
- Receptor Binding : It may bind to specific receptors, influencing cellular processes such as apoptosis and cell cycle regulation.
Anticancer Activity
Recent studies indicate that 6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid exhibits significant anticancer properties. For instance:
- Cytotoxicity Studies : The compound demonstrated potent cytotoxic effects against various cancer cell lines. In vitro assays revealed an IC50 value of approximately 6.10 µM against MCF-7 breast cancer cells, indicating strong anti-proliferative activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 6.10 |
| HepG2 (Liver) | 7.20 |
| A-431 (Skin) | 8.50 |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory effects. It was found to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:
- COX Inhibition : The IC50 values for COX-1 and COX-2 inhibition were reported at 19.45 µM and 23.8 µM respectively, showcasing its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory activities, the compound has shown promising antimicrobial effects:
- Antibacterial Studies : It exhibited minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against various Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies highlight the therapeutic potential of 6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid:
- Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines confirmed that this compound not only inhibited cell growth but also induced apoptosis through the activation of caspases .
- Inflammation Model : In an animal model of inflammation induced by carrageenan, treatment with this compound significantly reduced paw edema compared to control groups, supporting its anti-inflammatory efficacy .
- Antimicrobial Efficacy : Research on indole-thiazole derivatives demonstrated that modifications to the thiazole ring could enhance antibacterial activity, suggesting structural optimization could yield even more potent derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-(1,2-thiazol-4-yl)-1H-indole-2-carboxylic acid, and what critical parameters influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 3-formyl-1H-indole-2-carboxylic acid derivatives and thiazole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) with 2-aminothiazol-4(5H)-one (1.0 equiv) in acetic acid with sodium acetate (1.0–2.0 equiv) for 3–5 hours yields the target compound . Key parameters include:
- Reagent ratios : Excess aldehyde (1.1 equiv) improves yield by driving the equilibrium toward product formation.
- Temperature : Reflux conditions (~110–120°C) are critical for activating the nucleophilic addition-cyclization sequence.
- Acid catalysis : Acetic acid acts as both solvent and catalyst, stabilizing intermediates via protonation.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming the indole-thiazole scaffold. Key signals include the indole NH proton (~12–13 ppm) and thiazole C-H protons (7.5–8.5 ppm) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHNOS: calculated 245.0332) and purity (>95% by HPLC) .
- IR : Stretching frequencies for carboxylic acid (1700–1720 cm) and thiazole C=N (1600–1650 cm) confirm functional groups .
Advanced Research Questions
Q. How can contradictory data in reaction yields between solution-phase and solid-phase synthetic methods be resolved?
- Methodological Answer : Discrepancies often arise from differences in reaction kinetics or purification efficiency. For example:
- Solution-phase synthesis (e.g., acetic acid reflux) may yield 60–70% due to intermediate solubility issues, while solid-supported methods (e.g., resin-bound aldehydes) can improve yields to 80–85% by reducing side reactions .
- Resolution Strategy : Perform kinetic studies (e.g., in situ FTIR or LC-MS monitoring) to identify rate-limiting steps. Compare activation energies via Arrhenius plots to optimize temperature gradients .
Q. What computational or AI-driven approaches can optimize the synthesis and functionalization of this compound?
- Methodological Answer :
- Reactor Simulation : COMSOL Multiphysics can model heat and mass transfer in reflux setups to identify hotspots causing decomposition .
- Machine Learning : Train models on existing reaction data (e.g., solvent, temperature, catalyst) to predict optimal conditions for new derivatives. For instance, decision trees can prioritize sodium acetate over other bases due to its dual role as catalyst and pH buffer .
- DFT Calculations : Use Gaussian or ORCA to simulate transition states for thiazole-indole cyclization, identifying substituents that lower energy barriers (e.g., electron-withdrawing groups on the thiazole) .
Q. How can factorial design improve the scalability of this compound’s synthesis?
- Methodological Answer : Apply a 2 factorial design to screen variables (e.g., temperature, reagent ratio, reaction time). For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 100 | 120 |
| Acetic Acid (vol%) | 80 | 100 |
| Reaction Time (h) | 3 | 5 |
- Outcome : ANOVA analysis reveals temperature as the most significant factor (p < 0.05), with optimal yield at 115°C, 95% acetic acid, and 4 hours .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported melting points (e.g., 256–259°C vs. 232–234°C) for related indole-carboxylic acids?
- Methodological Answer :
- Source Analysis : Verify purity levels (>95% by HPLC) and crystallization solvents. For example, recrystallization from DMF/acetic acid mixtures produces higher-melting polymorphs compared to ethanol/water .
- DSC Validation : Use differential scanning calorimetry (DSC) to detect polymorphic transitions or hydrate formation, which may explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
